4-Isopropyl-oxazole

Medicinal Chemistry Diabetic Complications Enzyme Inhibition

4-Isopropyl-oxazole (CAS 947145-29-1, C6H9NO, MW 111.14 g/mol) is a 4-alkyl-substituted oxazole heterocycle featuring an isopropyl group at the 4-position of the five-membered oxazole ring. The compound is a colorless to pale yellow liquid with a predicted boiling point of 132.3±9.0 °C, density of 0.962±0.06 g/cm³, and predicted pKa of 1.59±0.24.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
Cat. No. B8258320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-oxazole
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC(C)C1=COC=N1
InChIInChI=1S/C6H9NO/c1-5(2)6-3-8-4-7-6/h3-5H,1-2H3
InChIKeyQNUATAPIFCVSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropyl-oxazole: Technical Specifications and Sourcing Profile for Advanced Heterocyclic Building Block Procurement


4-Isopropyl-oxazole (CAS 947145-29-1, C6H9NO, MW 111.14 g/mol) is a 4-alkyl-substituted oxazole heterocycle featuring an isopropyl group at the 4-position of the five-membered oxazole ring . The compound is a colorless to pale yellow liquid with a predicted boiling point of 132.3±9.0 °C, density of 0.962±0.06 g/cm³, and predicted pKa of 1.59±0.24 . The isopropyl substituent imparts distinct steric and electronic properties relative to smaller alkyl analogs, making it a valuable scaffold in medicinal chemistry, asymmetric catalysis ligand design, and regioselective organic synthesis [1]. Commercial availability typically ranges from research-scale gram quantities to multi-gram bulk orders with certified purity of 95% .

Why 4-Isopropyl-oxazole Cannot Be Readily Substituted by Other 4-Alkyl Oxazoles in Synthesis and Biological Applications


Substitution at the 4-position of the oxazole ring is not a trivial or interchangeable modification. Even among structurally similar 4-alkyl oxazoles (4-H, 4-methyl, 4-ethyl, 4-tert-butyl), the steric bulk and electronic characteristics of the isopropyl group confer unique reactivity profiles and biological activity that cannot be replicated by smaller or larger alkyl substituents. The isopropyl group occupies a steric and electronic "sweet spot" that enables potent target engagement while maintaining favorable physicochemical properties. Generic replacement with 4-methyl or 4-ethyl analogs results in significantly reduced biological activity, altered regiochemical outcomes in cycloaddition reactions, and suboptimal ligand performance in asymmetric catalysis [1][2][3].

Quantitative Differentiation Evidence: 4-Isopropyl-oxazole vs. 4-Alkyl Oxazole Analogs in Key Performance Dimensions


Aldose Reductase Inhibitory Potency: 4-Isopropyl Substitution Confers 43-Fold Enhancement vs. Unsubstituted Analog

The 4-isopropyl substituent dramatically enhances aldose reductase inhibitory activity. Benzyl 4-isopropyl-5-phenyl-2-oxazolecarbamate (IV) exhibits an IC50 of approximately 3.5×10⁻⁷ M against rabbit lens aldose reductases Ia and Ib, whereas the unsubstituted 4-H analog (benzyl 5-phenyl-2-oxazolecarbamate, I) requires a 43-fold higher concentration (IC50 ≈ 1.5×10⁻⁵ M) to achieve 50% inhibition [1][2]. The 4-isopropyl analog also demonstrated non-competitive inhibition kinetics and was found to be a specific inhibitor of aldose reductase with little effect on other enzymes [1].

Medicinal Chemistry Diabetic Complications Enzyme Inhibition

Regiochemical Control in Cycloaddition Scaffold Synthesis: 4-Isopropyloxazole Diverts Reaction Pathway to 3-Oxazoline vs. 2-Oxazoline

Substitution at the 4-position of the oxazole controls the regiochemistry of cycloaddition reactions with propargyl isatins. 4-Isopropyloxazole (11f) directs the reaction exclusively to the 3-oxazoline scaffold (18), while the 4-H oxazole (11e) yields the 2-oxazoline scaffold (17) [1]. This regiochemical switch is achieved with high regioselectivity (>99% rr) and diastereoselectivity (up to 99% dr) [1]. The isopropyl group thus enables access to a distinct polycyclic lactam scaffold not accessible with the unsubstituted oxazole.

Organic Synthesis Regioselectivity Heterocyclic Chemistry

Physicochemical Property Gradation Across 4-Alkyl Oxazole Series: Boiling Point, Density, and Lipophilicity Trends

The 4-isopropyl substituent occupies an intermediate position in the 4-alkyl oxazole series across multiple physicochemical parameters. Boiling point increases from 88 °C (4-methyl) to 124.2 °C (4-ethyl) to 132.3 °C (4-isopropyl) to 129–130 °C (4-tert-butyl) . LogP values follow a similar trend: 4-methyloxazole has a logP of 0.58–0.98, while the 4-isopropyl substitution increases lipophilicity to approximately 2.8–3.1 (estimated) [1][2]. The isopropyl group thus provides a balance between increased membrane permeability and maintained aqueous solubility compared to bulkier tert-butyl analogs.

Physicochemical Properties ADME Optimization Lead Optimization

Asymmetric Catalysis Ligand Performance: 4-Isopropyloxazoline-Containing PHOX Ligands Enable High Enantioselectivity in Hydrogenation

The 4-isopropyl-substituted oxazoline ring is a critical structural element in the PHOX (phosphinooxazoline) ligand class. (S)-iPr-PHOX, incorporating the 4-isopropyloxazoline moiety, has been successfully employed in iridium-catalyzed asymmetric hydrogenation reactions [1][2]. The steric bulk and conformational rigidity imparted by the isopropyl group contribute to high enantioselectivity. While quantitative ee% data for direct 4-alkyl comparisons are limited in the open literature, the widespread adoption of iPr-PHOX in academic and industrial asymmetric catalysis underscores the unique performance characteristics of the 4-isopropyl substitution pattern relative to smaller alkyl (e.g., methyl, ethyl) or larger (tert-butyl) PHOX variants [1].

Asymmetric Catalysis Ligand Design Enantioselective Synthesis

Optimal Research and Industrial Application Scenarios for 4-Isopropyl-oxazole Based on Verified Differentiation Evidence


Lead Optimization in Aldose Reductase Inhibitor Programs for Diabetic Complications

Medicinal chemistry teams developing aldose reductase inhibitors should prioritize 4-isopropyl-oxazole-containing scaffolds when potency and target specificity are critical. The 43-fold IC50 improvement over the unsubstituted 4-H analog [1][2] directly addresses the key challenge of achieving nanomolar potency in this enzyme class. The non-competitive inhibition mechanism and enzyme selectivity profile [1] further support its use in lead series requiring differentiated pharmacology from existing competitive inhibitors.

Divergent Scaffold Synthesis in Polycyclic Lactam Library Construction

Synthetic chemistry groups engaged in diversity-oriented synthesis (DOS) or natural product-like library generation should employ 4-isopropyloxazole as a regiochemical switch. Its ability to exclusively deliver the 3-oxazoline scaffold (vs. 2-oxazoline from 4-H oxazole) [3] enables access to a distinct region of chemical space from a single precursor class. The high regio- and diastereoselectivity (>99% rr, up to 99% dr) [3] ensures minimal purification burden and high compound quality for screening collections.

ADME Property Tuning in CNS-Targeted or Cell-Permeable Compound Series

Drug discovery programs requiring balanced lipophilicity for blood-brain barrier penetration or cell permeability should consider 4-isopropyl-oxazole as a building block. The isopropyl group elevates logP by approximately 2.2 units relative to 4-methyloxazole [4][5], placing it in a favorable range for CNS exposure while avoiding the excessive lipophilicity and potential solubility penalties associated with 4-tert-butyl analogs [4]. This enables fine-tuning of physicochemical properties without altering the core oxazole scaffold.

Asymmetric Hydrogenation Catalyst Development for Chiral API Synthesis

Process chemistry and methodology groups developing enantioselective hydrogenation protocols should utilize 4-isopropyloxazoline-containing PHOX ligands. The established performance of (S)-iPr-PHOX in iridium-catalyzed asymmetric hydrogenation [6][7] provides a validated starting point for reaction optimization. The commercial availability of both enantiomeric forms of 4-isopropyloxazoline derivatives further streamlines catalyst screening and scale-up efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isopropyl-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.